2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Description
The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It has a linear formula of C18H16ClN3O2S2 and a molecular weight of 405.928 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The core structure involves a thieno[3,2-d]pyrimidin-2-yl group, which is further substituted with a 4-chlorophenyl group and a sulfanyl-acetamide group .
Scientific Research Applications
Antitumor Activity
The compound has been investigated for its antitumor activities. Research has demonstrated that derivatives of the thieno[3,2-d]pyrimidine class exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Notably, certain synthesized compounds displayed activity levels comparable to doxorubicin, a widely used chemotherapeutic agent, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Properties
Further investigations have focused on the antibacterial and antifungal capabilities of thiazolidin-4-one derivatives. A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed promising in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. These findings suggest that the compound and its derivatives could serve as a basis for developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Crystal Structure Analysis
Crystal structure analyses of related thieno[3,2-d]pyrimidine derivatives have revealed insights into their molecular conformations, demonstrating folded conformations around the methylene C atom of the thioacetamide bridge. This structural information is vital for understanding the interaction mechanisms of these compounds with biological targets and could guide the design of more effective derivatives (Subasri et al., 2016).
Vibrational Spectroscopic Signatures
Vibrational spectroscopic studies have characterized the compound, focusing on its Raman and Fourier transform infrared spectroscopy signatures. Such analysis provides valuable information about the stereo-electronic interactions that contribute to the stability of the molecule. These insights are crucial for further modifications and optimization of the compound for specific biological activities (Jenepha Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S3/c18-10-1-3-11(4-2-10)22-15(24)14-12(5-7-25-14)20-17(22)27-9-13(23)21-16-19-6-8-26-16/h1-4,6,8H,5,7,9H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMFHSANYFSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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